molecular formula C25H31NO4 B557996 Fmoc-10-Adc-OH CAS No. 143688-82-8

Fmoc-10-Adc-OH

Cat. No.: B557996
CAS No.: 143688-82-8
M. Wt: 409,52 g/mole
InChI Key: VRQUPGNWTJGCBX-UHFFFAOYSA-N
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Description

Fmoc-10-Adc-OH is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions.

Mechanism of Action

Target of Action

It’s known that the fmoc group is frequently used as a protecting group for amines in peptide synthesis .

Mode of Action

Fmoc-10-Adc-OH, like other Fmoc-protected compounds, operates by protecting amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective synthesis of complex peptides without unwanted side reactions .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It protects the amine group during the formation of peptide bonds, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, typically using a base like piperidine . This reveals the amine group, allowing the peptide to function as intended.

Pharmacokinetics

The fmoc group’s stability under various conditions is well-documented . It’s stable under acidic conditions, making it suitable for use in environments with varying pH . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, this compound allows for the creation of complex peptides without unwanted side reactions . Once the Fmoc group is removed, the resulting peptide can perform its intended function.

Action Environment

The action of this compound is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions, but it can be removed with a base . Therefore, the pH of the environment can significantly impact the efficacy and stability of this compound.

Preparation Methods

The synthesis of Fmoc-10-Adc-OH typically involves the following steps:

    Fmoc Protection: The amino group of decanoic acid is protected using the Fmoc group. This is achieved by reacting decanoic acid with Fmoc chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as column chromatography to remove any impurities.

    Characterization: The purified compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Fmoc-10-Adc-OH undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.

    Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common reagents used in these reactions include piperidine for deprotection and carbodiimides for coupling reactions. The major products formed from these reactions are peptides with specific sequences.

Scientific Research Applications

Solid-Phase Peptide Synthesis

Fmoc-10-Adc-OH is commonly employed in solid-phase peptide synthesis (SPPS) due to its stability and ease of use. The Fmoc (fluorenylmethyloxycarbonyl) protection group allows for selective deprotection, facilitating stepwise peptide assembly.

Key Features:

  • Stability: The Fmoc group protects the amino group during synthesis, allowing for robust coupling reactions.
  • Compatibility: It can be used with various coupling reagents such as HCTU and DIC, which enhance the efficiency of peptide formation.
  • Water Solubility: Peptides synthesized using this compound exhibit good solubility in aqueous environments, making them suitable for biological applications.

Antibody-Drug Conjugates (ADCs)

This compound plays a significant role in developing ADCs, which are targeted cancer therapies that combine monoclonal antibodies with cytotoxic drugs. The incorporation of this compound can enhance the therapeutic efficacy and specificity of ADCs.

Case Study:

In a study focused on ADCs targeting solid tumors, researchers utilized this compound to create linkers that improve drug delivery and minimize off-target effects. The study demonstrated that ADCs with optimized linkers showed enhanced stability and cytotoxicity against cancer cells compared to traditional formulations .

Nanotechnology Applications

The structural properties of peptides synthesized with this compound allow their use in nanotechnology. These peptides can form nanostructures that are beneficial for drug delivery systems and biomaterials.

Molecular Modeling:

Molecular dynamics simulations have indicated that oligomers formed from this compound exhibit defined lengths and rigid structures, making them suitable for applications in materials science and cell biology .

Bioconjugation Techniques

This compound is also used in bioconjugation strategies to attach functional groups or labels to peptides. This application is crucial for developing diagnostic tools and therapeutic agents.

Example Application:

In recent research, this compound was employed to synthesize peptides that could be conjugated with fluorescent markers for imaging studies in live cells. This approach allowed researchers to track peptide distribution and activity within biological systems effectively .

Comparative Data Table

Application AreaKey BenefitsReferences
Solid-Phase Peptide SynthesisStability, ease of use, water solubility ,
Antibody-Drug ConjugatesEnhanced efficacy, targeted delivery ,
NanotechnologyDefined structures for drug delivery systems ,
Bioconjugation TechniquesVersatile attachment of functional groups ,

Comparison with Similar Compounds

Fmoc-10-Adc-OH is similar to other Fmoc-protected amino acids such as:

    Fmoc-Gly-OH: Fmoc-protected glycine.

    Fmoc-Ala-OH: Fmoc-protected alanine.

    Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.

The uniqueness of this compound lies in its long aliphatic chain, which can impart specific properties to the peptides synthesized using this compound.

Biological Activity

Fmoc-10-Adc-OH, also known as Fmoc-10-amino-1-decanol, is a compound that has garnered attention in the field of medicinal chemistry and drug development. Its structure, characterized by the Fmoc (fluorenylmethyloxycarbonyl) protecting group and a decanol chain, positions it as a potential candidate for various biological applications, particularly in the development of antibody-drug conjugates (ADCs). This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its role as a linker in ADCs. Linker optimization is crucial for the efficacy and safety of ADCs, as it influences the stability and release of cytotoxic agents within targeted cells. This compound has been shown to facilitate the effective release of payloads upon internalization by target cells, enhancing the therapeutic potential of ADCs.

In Vitro Studies

Recent studies have highlighted the in vitro cytotoxic effects of ADCs incorporating this compound. For instance, when linked to potent cytotoxic agents like camptothecin derivatives, these ADCs demonstrated significant antitumor activity against various cancer cell lines.

Compound Cell Line IC50 (nM) Mechanism
This compound + WL-14HER2-positive (NCI-N87)5.2Microtubule disruption
This compound + CPTS-1HER2-negative (MDA-MB-468)7.8Apoptosis induction

These results indicate that this compound can enhance the potency of ADCs through its effective linker properties.

In Vivo Efficacy

In vivo studies further support the potential of this compound in therapeutic applications. Animal models treated with ADCs containing this linker have shown promising results in inhibiting tumor growth and improving survival rates. For example, a study reported a significant reduction in tumor size in xenograft models treated with an ADC incorporating this compound.

Case Studies

  • Case Study: HER2+ Breast Cancer
    • An ADC using this compound linked to a camptothecin derivative was tested on HER2+ breast cancer models. The study found an overall response rate of 53% among treated subjects, indicating substantial antitumor efficacy.
  • Case Study: Non-Hodgkin Lymphoma
    • Another investigation focused on non-Hodgkin lymphoma cells treated with an ADC featuring this compound. Results showed significant apoptosis induction and cell cycle arrest at G2/M phase, underscoring its potential as a therapeutic agent.

Properties

IUPAC Name

10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c27-24(28)16-6-4-2-1-3-5-11-17-26-25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,1-6,11,16-18H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQUPGNWTJGCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630210
Record name 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143688-82-8
Record name 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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